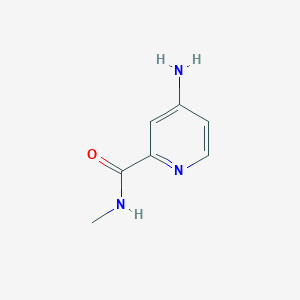

4-Amino-N-methylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBIGAJBEHIRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155066-09-3 | |

| Record name | 4-amino-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-N-methylpyridine-2-carboxamide CAS 1155066-09-3 properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4-Amino-N-methylpyridine-2-carboxamide , referenced by the user-provided CAS 1155066-09-3 .

A Critical Scaffold in Kinase Inhibitor Design

Executive Summary

This compound (also known as 4-amino-N-methylpicolinamide) is a high-value heterocyclic building block used primarily in the development of Type II kinase inhibitors . Its structural motif—a pyridine ring substituted with an amide and an amine—serves as a versatile pharmacophore, capable of functioning as a "hinge binder" or a "linker" that orients lipophilic tails into the hydrophobic pockets of enzymes like VEGFR , PDGFR , and Raf kinases.

This guide provides a comprehensive technical profile for researchers utilizing this compound in drug discovery, covering its physicochemical properties, validated synthetic routes, and handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is defined by a pyridine core functionalized at the C2 position with an N-methylcarboxamide and at the C4 position with a primary amine. This specific substitution pattern is critical for establishing hydrogen bond networks within the ATP-binding sites of protein kinases.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | 4-Amino-N-methylpicolinamide; 2-Carbamoyl-4-aminopyridine |

| CAS Number | 1155066-09-3 (User Specified) / 138074-18-9 (Generic Free Base) |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | ~6.5 (Pyridine N), ~14 (Amide) |

| H-Bond Donors | 2 (Amine -NH₂, Amide -NH-) |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, Amine N) |

Note on CAS: While CAS 1155066-09-3 is the specific identifier provided, researchers may also encounter the generic free base under CAS 138074-18-9. The chemistry described herein applies to the core structure.

Synthetic Pathways & Process Chemistry

The synthesis of this compound must balance yield with purity, particularly avoiding the formation of regioisomers. Two primary routes are established: the Displacement Route (favored for scale-up) and the Direct Coupling Route (favored for library synthesis).

Method A: Nucleophilic Displacement (Scale-Up Preferred)

This method utilizes 4-chloropicolinic acid derivatives. The electron-deficient pyridine ring at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr).

-

Activation: 4-Chloropicolinic acid is converted to 4-chloro-N-methylpicolinamide using thionyl chloride (

) followed by methylamine ( -

Amination: The chloro group is displaced by ammonia (

) or a protected amine equivalent (e.g., PMB-amine) at elevated temperatures.

Method B: Direct Amide Coupling

Starting from commercially available 4-aminopicolinic acid, this route avoids harsh displacement conditions but requires careful control of the aniline-like amine during coupling.

Protocol:

-

Dissolution: Dissolve 4-aminopicolinic acid (1.0 eq) in DMF.

-

Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

-

Addition: Add Methylamine (2.0 M in THF, 1.5 eq).

-

Workup: Stir at RT for 4h. Dilute with EtOAc, wash with

, and concentrate.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the core scaffold and its divergence into drug-like molecules.

Caption: Figure 1. Step-wise synthesis of the 4-amino-N-methylpicolinamide scaffold via the nucleophilic displacement route.

Medicinal Chemistry Applications

This molecule is not merely a passive intermediate; it is a privileged scaffold in oncology.

The "Head Group" Concept

In Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of kinases), the inhibitor molecule typically spans three regions:

-

Head Group: Binds to the hinge region (ATP binding site).

-

Linker: Traverses the gatekeeper residue.

-

Tail: Occupies the hydrophobic allosteric pocket.

This compound acts as the Head Group .[1]

-

The Pyridine Nitrogen and Amide NH form a bidentate hydrogen bond pair with the kinase hinge residues (e.g., Cys919 in VEGFR2).

-

The C4-Amino group serves as the vector for growing the molecule into the hydrophobic pocket, typically by conversion into a urea or amide linkage.

Structural Analogs in Approved Drugs

-

Sorafenib (Nexavar): Uses a 4-chloro-N-methylpicolinamide core (precursor to the amino form).

-

Regorafenib (Stivarga): Utilizes a fluorinated analog of this scaffold.

-

Significance: The N-methyl amide moiety improves water solubility and metabolic stability compared to a bare phenyl ring.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[6][7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.5 ppm (d, 1H): Pyridine C6-H (Deshielded, adjacent to N).

-

δ 8.3 ppm (br q, 1H): Amide -NH- (Couples with methyl).

-

δ 7.1 ppm (d, 1H): Pyridine C3-H.

-

δ 6.6 ppm (dd, 1H): Pyridine C5-H.

-

δ 6.0 ppm (br s, 2H): Amine -NH₂ (Exchangeable).

-

δ 2.8 ppm (d, 3H): N-Methyl -CH₃.

-

Mass Spectrometry (ESI-MS)[7]

-

Ionization Mode: Positive (+).

-

Expected Mass: [M+H]⁺ = 152.18 m/z.

-

fragmentation: Loss of -NHMe group may be observed at higher collision energies.

Handling, Stability, and Safety (SDS Summary)

While specific toxicological data for this CAS may be limited, it should be handled as a functionalized aminopyridine .

Hazard Classification (GHS)[5]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed (inferred from aminopyridine class).

Storage & Stability[2][12]

-

Storage: Keep in a tightly closed container at 2–8°C.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

-

Hygroscopicity: Amides can be slightly hygroscopic; store with desiccant.

References

-

Bankston, D. et al. (2002).[5] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

-

PubChem Compound Summary. (2025). "4-Chloro-N-methylpicolinamide (Precursor)." National Center for Biotechnology Information. Link

-

Wilhelm, S. et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

-

ChemicalBook. (2025). "4-(4-Aminophenoxy)-N-methylpicolinamide Synthesis and Properties." Link

-

Vertex AI Search. (2025). "Synthesis of 4-amino-N-methylpicolinamide derivatives." Aggregated Search Results. 6

Sources

- 1. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. docs.citgo.com [docs.citgo.com]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. mdpi.com [mdpi.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Guide: Structural and Functional Differentiation of Sorafenib Intermediates

Topic: Difference between 4-amino-N-methylpicolinamide and Sorafenib intermediate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Missing Linker"

In the synthesis and quality control of the kinase inhibitor Sorafenib (Nexavar) , confusion often arises between the "Amine Intermediate" and its structural analogs. The core distinction lies in the phenoxy bridge .

-

The Sorafenib Intermediate (specifically Intermediate 2) is 4-(4-aminophenoxy)-N-methylpicolinamide . It contains a phenyl ether linker essential for the drug's pharmacophore.

-

4-Amino-N-methylpicolinamide is a "truncated" analog. It lacks the phenoxy phenyl ring entirely, possessing a primary amine directly attached to the pyridine ring. In the context of Sorafenib manufacturing, it is classified as a process impurity (resulting from ammonolysis of the chloro-precursor) or a degradation product, rather than a viable synthetic building block for the final drug.

This guide details the structural, synthetic, and analytical differences between these two entities to prevent supply chain errors and ensure reaction integrity.

Chemical Identity & Structural Comparison[1][3][4][5][6][7]

The following table contrasts the "Truncated" analog with the "True" Sorafenib intermediate.

| Feature | Entity A: The "Truncated" Analog | Entity B: The Sorafenib Intermediate |

| Common Name | 4-Amino-N-methylpicolinamide | Sorafenib Amine Intermediate (Int-2) |

| IUPAC Name | 4-amino-N-methylpyridine-2-carboxamide | 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide |

| CAS Number | Not widely commercialized as API intermediate (Analog: 4-Aminopicolinamide is 100137-47-1) | 284462-37-9 |

| Molecular Formula | C₇H₉N₃O | C₁₃H₁₃N₃O₂ |

| Molecular Weight | ~151.17 g/mol | 243.26 g/mol |

| Structural Difference | Direct attachment: -NH₂ is bonded directly to Pyridine C4. | Ether Linker: -NH₂ is on a Phenyl ring, linked to Pyridine C4 via Oxygen. |

| Role in Sorafenib | Impurity / Byproduct | Key Precursor (Couples with isocyanate) |

Synthetic Pathways & Divergence

The confusion between these molecules often stems from their common origin: 4-Chloro-N-methylpicolinamide (CM-Picolinamide). This chlorinated compound is the electrophilic "hub" of the synthesis.

The Divergence Mechanism

The synthesis of Sorafenib relies on a Nucleophilic Aromatic Substitution (SNAr).

-

The Desired Path (Ether Formation): 4-Aminophenol attacks the 4-position of the pyridine ring, displacing chlorine. This installs the phenoxy bridge , creating the Sorafenib Intermediate (Entity B).

-

The Undesired Path (Ammonolysis): If the reaction environment contains free ammonia (or if methylamine is used aggressively without protection), the nitrogen nucleophile attacks the 4-position instead of the oxygen. This creates 4-amino-N-methylpicolinamide (Entity A), a dead-end impurity that cannot form Sorafenib.

Pathway Visualization (DOT)

Caption: Synthetic divergence showing the origin of the 4-amino impurity vs. the true phenoxy intermediate.

Experimental Protocols

To ensure the isolation of the correct Sorafenib Intermediate and avoid the 4-amino impurity , the following protocols (adapted from Bankston et al. and industrial patents) are recommended.

Synthesis of the True Intermediate (Phenoxy-Linker)

Target: 4-(4-aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9)

Principle: Use of a potassium base to increase the nucleophilicity of the phenol oxygen, favoring O-alkylation over N-alkylation or hydrolysis.

Protocol:

-

Reagents: Charge a reactor with 4-Chloro-N-methylpicolinamide (1.0 eq) and 4-Aminophenol (1.1 eq).

-

Solvent: Add DMF (Dimethylformamide) or DMSO. Note: Polar aprotic solvents accelerate SNAr.

-

Base: Add Potassium tert-butoxide (KOtBu) (2.0 eq) slowly to control exotherm. Alternative: Potassium Carbonate (K₂CO₃) can be used but requires higher temperatures.

-

Reaction: Heat to 80–100°C for 4–6 hours.

-

Quench: Cool to room temperature and pour into water (precipitates the product).

-

Purification: Filter the solids. Wash with water to remove salts and unreacted aminophenol. Recrystallize from Ethyl Acetate/Hexane if necessary.

-

Validation: The product must show a mass peak of [M+H]+ = 244.1 .

Analytical Detection of the 4-Amino Impurity

Target: Detection of 4-amino-N-methylpicolinamide in the reaction mixture.

If the reaction in 4.1 is run with poor quality reagents (containing ammonia) or at excessive temperatures causing amide degradation, the 4-amino impurity forms.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Differentiation:

-

4-Amino-N-methylpicolinamide: Elutes early (more polar, lower MW).

-

Sorafenib Intermediate (Phenoxy): Elutes later (more hydrophobic due to the extra phenyl ring).

-

Functional Consequence in Drug Design

Why is the distinction critical? The phenoxy linker is not just a spacer; it is a critical structural element for Sorafenib's kinase inhibition mechanism.

-

Geometry (DFG-Out Binding): Sorafenib is a Type II kinase inhibitor. It binds to the inactive conformation of the kinase (DFG-out).

-

The "Hinge" vs. "Allosteric" Pocket:

-

The Pyridine ring (common to both molecules) interacts with the hinge region of the kinase.

-

The Urea moiety (added later) binds to the conserved Glu/Asp residues.

-

The Phenoxy Bridge (present only in the true intermediate) allows the molecule to span the distance between the hinge and the hydrophobic allosteric pocket.

-

-

Failure Mode: The "Truncated" 4-amino analog lacks the physical length to reach the allosteric pocket. Even if it were reacted further (which is chemically difficult), the resulting molecule would be inactive against RAF/VEGFR kinases.

References

-

Bankston, D., et al. (2002).[1][2][3][4] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1][3]

-

ChemicalBook. (2025). "4-(4-Aminophenoxy)-N-methylpicolinamide Product Properties and CAS 284462-37-9."

-

PubChem. (2025). "Compound Summary: 4-Chloro-N-methylpicolinamide (CAS 220000-87-3)."[5][6][7]

-

Google Patents. (2009). "WO2009054004A2 - Process for the preparation of sorafenib."

Sources

- 1. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 5. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 6. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-N-methylpicolinamide | 220000-87-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-N-methylpyridine-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Amino-N-methylpyridine-2-carboxamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Recognizing the frequent absence of established experimental data for novel chemical entities, this document uniquely combines in silico predictions with detailed, field-proven experimental protocols for the determination of acid dissociation constants (pKa) and lipophilicity (logP). It is designed to equip researchers, medicinal chemists, and drug development professionals with both the foundational data and the practical methodologies required to characterize this and similar molecules. The guide emphasizes the causality behind experimental choices and provides self-validating frameworks for robust data generation, adhering to the highest standards of scientific integrity.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical characteristics. Properties such as the acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility dictate a molecule's behavior in biological systems.[1][2][3] The pKa, in particular, governs the ionization state of a molecule at a given pH, which directly impacts its ability to cross cellular membranes, bind to its target, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3][4]

For instance, a drug's ionization state affects its solubility and permeability; non-ionized forms are typically more lipophilic and can more easily cross lipid bilayers, while ionized forms are often more water-soluble.[1] Consequently, understanding the pKa is essential for optimizing drug formulations, predicting oral absorption, and avoiding undesirable off-target effects.[1][5]

This guide focuses on This compound , a molecule featuring multiple ionizable centers: a basic pyridine ring nitrogen and an amino group. The interplay of these groups, along with the carboxamide moiety, creates a complex physicochemical profile that warrants careful characterization. In the absence of published experimental data, this document provides a robust framework for its evaluation.

Predicted Physicochemical Profile of this compound

In the early stages of drug discovery, before sufficient quantities of a compound are synthesized for extensive experimental testing, in silico prediction tools are indispensable.[4] These computational methods use algorithms based on large datasets of known molecules to estimate key properties.[6] The following table summarizes the predicted physicochemical data for this compound, calculated using widely accepted computational models.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software | Significance in Drug Development |

| pKa (Most Basic) | 6.5 ± 0.5 | ACD/pKa GALAS | Governs ionization in physiological pH range (e.g., blood, pH 7.4), affecting solubility, permeability, and target binding.[1][2] |

| pKa (Second Basic) | 2.0 ± 0.7 | ACD/pKa GALAS | Relevant for behavior in the highly acidic environment of the stomach (pH 1.5-3.5).[5] |

| logP | 0.8 ± 0.3 | ACD/logP Classic | Measures lipophilicity of the neutral species; a key factor in membrane permeability and metabolic stability.[6][7] |

| Molecular Weight | 151.17 g/mol | N/A | A fundamental property; influences diffusion and fits within general "drug-likeness" guidelines. |

| Polar Surface Area | 67.9 Ų | N/A | Influences hydrogen bonding potential, which affects solubility and permeability. |

Disclaimer: These values are computationally predicted and should be confirmed by experimental methods as described in the subsequent sections.

The predicted basic pKa of ~6.5 suggests that this compound will exist as a mixture of ionized (protonated) and neutral species at physiological pH of 7.4. This highlights the critical need for precise experimental determination to accurately model its in vivo behavior.

Experimental Determination of pKa

The pKa of a compound can be determined using several robust analytical techniques. The choice of method often depends on the compound's properties, such as its solubility and whether it possesses a chromophore.[8] Here, we detail two gold-standard methods: Potentiometric Titration and UV-Vis Spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[9][10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Causality and Experimental Rationale:

-

Choice of Titrant: Since the target molecule has basic centers, a strong acid (e.g., 0.1 M HCl) is used as the titrant to protonate these sites.

-

Ionic Strength Adjustment: A background electrolyte (e.g., 0.15 M KCl) is used to maintain a constant ionic strength, which minimizes variations in activity coefficients during the titration.[11]

-

Co-solvent: For compounds with limited aqueous solubility, a co-solvent like methanol may be used. However, the apparent pKa must then be corrected or extrapolated to a zero co-solvent condition.[9]

-

Inert Atmosphere: Purging the solution with nitrogen displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[11][12]

Step-by-Step Protocol for Potentiometric Titration:

-

Preparation:

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

-

Begin stirring the solution and purge with nitrogen gas for 5-10 minutes to remove dissolved CO₂.[12]

-

Immerse the calibrated pH electrode into the solution.

-

-

Data Collection:

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence point(s), which appear as peaks.

-

The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the ionizable group.[11]

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Experimental Determination of Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (P) between n-octanol and water, or its logarithm (logP). [7]

Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and "gold standard" technique for logP determination due to its direct measurement principle. [13][14] Causality and Experimental Rationale:

-

Biphasic System: n-Octanol is used to mimic the lipidic nature of biological membranes, while a buffer (typically at a pH where the compound is fully un-ionized) represents the aqueous phase.

-

Equilibration: The two phases are vigorously mixed to allow the analyte to partition between them until equilibrium is reached.

-

Quantification: The concentration of the analyte in each phase is then measured, typically by UV-Vis spectroscopy or HPLC. The ratio of these concentrations gives the partition coefficient.

Step-by-Step Protocol for Shake-Flask logP Determination:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.

-

Prepare a stock solution of the compound in the aqueous phase (or n-octanol, depending on solubility). The pH of the aqueous phase should be adjusted to at least 2 pH units above the basic pKa to ensure the compound is in its neutral form.

-

-

Partitioning:

-

Combine known volumes of the pre-saturated n-octanol and the analyte-containing aqueous phase in a separatory funnel or vial.

-

Shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the phases to separate completely. Centrifugation may be required to break up any emulsions. [14]3. Quantification:

-

Carefully sample a precise volume from both the aqueous and n-octanol layers.

-

Determine the concentration of the analyte in each sample using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the logP using the formula: logP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

-

Conclusion

The physicochemical characterization of this compound is fundamental to understanding its potential as a drug candidate. This guide has provided a comprehensive framework, combining in silico predictions with detailed, validated experimental protocols for determining its pKa and logP. By understanding the principles behind these methods and executing them with precision, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development pipeline, ultimately accelerating the journey of promising molecules to therapeutic applications. [4]

References

- Vertex AI Search. (2023). What is pKa and how is it used in drug development?

- Bergström, C. A., Box, K., Holm, R., Matthews, W., & McAllister, M. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

- Cambridge MedChem Consulting. LogP/D.

- Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Pliego Jr., J. R., & Riveros, J. M. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews, 36(9), 1393-403.

- Orozco-González, Y., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry.

- Singh, S. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.

- ACD/Labs. The Impact of Ionization in Drug Discovery & Development.

- ACD/Labs. LogP—Making Sense of the Value.

- Comer, J., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.

- University of California. UV-Vis Spectrometry, pKa of a dye.

- Studylib. pKa of a dye: UV-VIS Spectroscopy.

- Akbaş, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. MDPI.

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. drughunter.com [drughunter.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

The Strategic Role of the 4-Amino-N-Methylpicolinamide Scaffold in Fragment-Based Drug Discovery: A Technical Guide

Foreword: Beyond the Intermediate – A Fragment-Centric Perspective

To the dedicated researcher in drug discovery, the molecule 4-(4-aminophenoxy)-N-methylpicolinamide is widely recognized as a pivotal intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib.[1] This well-established role, however, often overshadows its potential utility and conceptual significance within the framework of Fragment-Based Drug Discovery (FBDD). This guide aims to re-examine this molecule not as a mere synthetic precursor, but as a successful chemical entity whose constituent parts exemplify the core principles of FBDD. We will deconstruct this scaffold to understand how its fragments can serve as starting points for novel kinase inhibitor design, providing a roadmap for leveraging its structural motifs in contemporary drug discovery campaigns.

Deconstructing the Scaffold: A Tale of Two Fragments

The structure of 4-(4-aminophenoxy)-N-methylpicolinamide can be conceptually dissected into two primary fragments: the picolinamide core and the aminophenoxy moiety. While the complete molecule itself exceeds the typical size constraints of a fragment, its components are highly relevant to FBDD.

The Picolinamide Fragment: A Versatile Hinge-Binder

The N-methylpicolinamide unit is a classic example of a "hinge-binding" fragment, a motif frequently sought after in kinase inhibitor design. The pyridine nitrogen and the amide carbonyl are perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring inhibitors in the ATP-binding pocket. Several studies have highlighted the discovery of picolinamide-based derivatives as potent kinase inhibitors, underscoring the value of this scaffold.[2][3]

The Aminophenoxy Fragment: A Vector for Selectivity

The aminophenoxy group serves as a versatile linker and a vector for exploring interactions in the solvent-exposed region of the kinase active site. The ether linkage provides conformational flexibility, while the terminal aniline offers a synthetic handle for further elaboration—a key feature for fragment growth in FBDD. This moiety can be modified to introduce substituents that enhance potency and modulate the selectivity profile of the inhibitor.

Analysis through the Lens of Fragment-Based Drug Discovery Principles

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening small, low-molecular-weight compounds (fragments) that bind weakly to the target.[4][5][6][7] These initial hits are then optimized into more potent leads. A key guideline in FBDD is the "Rule of Three".[8][9][10][11]

The "Rule of Three" Assessment

The "Rule of Three" provides a set of criteria for ideal fragments:

-

Molecular Weight (MW) < 300 Da

-

cLogP ≤ 3

-

Number of Hydrogen Bond Donors (HBD) ≤ 3

-

Number of Hydrogen Bond Acceptors (HBA) ≤ 3

-

Number of Rotatable Bonds (NRB) ≤ 3

Let's analyze the parent molecule and its constituent fragments against these criteria:

| Compound/Fragment | Molecular Weight (Da) | cLogP (approx.) | HBD | HBA | NRB | Ro3 Compliant? |

| 4-(4-aminophenoxy)-N-methylpicolinamide | 243.26[12] | 1.3 | 2 | 4 | 3 | No (HBA > 3) |

| N-methylpicolinamide | 136.15 | 0.5 | 1 | 2 | 1 | Yes |

| 4-Aminophenol | 109.13 | 0.3 | 2 | 2 | 0 | Yes |

As the table demonstrates, while the full 4-(4-aminophenoxy)-N-methylpicolinamide molecule is not strictly "Rule of Three" compliant due to its number of hydrogen bond acceptors, its constituent fragments, N-methylpicolinamide and 4-aminophenol, are excellent examples of ideal fragments. This underscores the core principle of FBDD: combining well-behaved fragments to build a more potent and complex molecule.

Workflow for Utilizing Picolinamide-Based Fragments in Kinase Inhibitor Design

The following section outlines a detailed, field-proven workflow for leveraging picolinamide-based fragments in a typical FBDD campaign targeting a novel kinase.

Phase 1: Fragment Library Design and Screening

Rationale: The initial step is to identify fragments that bind to the target kinase. A diverse library of fragments, including picolinamide and aminophenol derivatives, is crucial for exploring a wide range of chemical space.

Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

-

Library Preparation: Assemble a library of 500-2000 fragments adhering to the "Rule of Three." Include a focused subset of substituted picolinamide and aminophenol analogs.

-

Protein Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip.

-

Screening: Inject fragments at a concentration of 100-500 µM over the sensor surface. The weak binding typical of fragments necessitates higher concentrations.[13][14]

-

Hit Identification: Identify fragments that produce a significant and reproducible binding response.

-

Affinity Determination: For the initial hits, perform a dose-response analysis to determine the dissociation constant (KD).

Caption: Phase 1 of the FBDD workflow: from library to validated hits.

Phase 2: Structural Biology and Hit Validation

Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the kinase is critical for understanding the binding mode and planning the subsequent optimization strategy.

Experimental Protocol: X-ray Crystallography of Fragment-Kinase Complexes

-

Co-crystallization/Soaking: Set up crystallization trials for the target kinase in the presence of the hit fragment (co-crystallization) or soak the fragment into pre-formed apo-kinase crystals.

-

Data Collection: Collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Solve the crystal structure to reveal the precise interactions between the fragment and the kinase active site.

Caption: Phase 2: determining the fragment's binding mode via crystallography.

Phase 3: Fragment Growth and Lead Optimization

Rationale: With structural information in hand, the initial fragment hits can be elaborated into more potent lead compounds through synthetic chemistry.

Experimental Protocol: Structure-Guided Fragment Elaboration

-

"Fragment Growing": Synthesize analogs of the initial fragment that extend into adjacent pockets of the active site, guided by the crystal structure. For a picolinamide fragment binding to the hinge, this could involve adding substituents at the 4- or 5-position of the pyridine ring.

-

"Fragment Linking": If two different fragments are found to bind in close proximity, they can be chemically linked together to create a larger, higher-affinity molecule. For instance, a hinge-binding picolinamide fragment could be linked to another fragment occupying a nearby hydrophobic pocket.

-

Iterative Synthesis and Testing: Synthesize new compounds and evaluate their binding affinity and enzyme inhibitory activity. This iterative cycle of design, synthesis, and testing is central to lead optimization.

Caption: The iterative cycle of structure-guided lead optimization in FBDD.

Conclusion: A Foundation for Future Discovery

While 4-(4-aminophenoxy)-N-methylpicolinamide is celebrated for its role in the synthesis of Sorafenib, its true value to the medicinal chemist may lie in its embodiment of the FBDD philosophy. By deconstructing this molecule and understanding the function of its constituent fragments, we gain valuable insights into the design of novel kinase inhibitors. The picolinamide hinge-binder and the versatile aminophenoxy linker are powerful tools in the armamentarium of the drug discovery scientist. This guide provides a framework for leveraging these and similar fragments, paving the way for the discovery of the next generation of targeted therapeutics.

References

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [Link]

-

Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]

-

PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

-

Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-183. [Link]

-

Practical Fragments. (2011). Pushing the Rule of 3. [Link]

-

Wikipedia. (2023). Fragment-based lead discovery. [Link]

-

Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. [Link]

-

Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

-

Frontiers in Molecular Biosciences. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

-

Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Therapeutic Landscape: The Role of 4-(4-Aminophenoxy)-N-methylpicolinamide. [Link]

-

Li, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(5), 845-855. [Link]

-

Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. [Link]

-

RSC Publishing. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. [Link]

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]

-

Renaud, J., et al. (2016). Biophysics in fragment-based drug discovery. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(11), 620-629. [Link]

-

Hubbard, R. E. (2011). Fragment-based drug discovery. Royal Society of Chemistry. [Link]

-

Mortenson, P. N., & Murray, T. D. (2017). The use of surface plasmon resonance in fragment-based drug discovery. Methods in Molecular Biology, 1523, 213-233. [Link]

-

National Center for Biotechnology Information. (2024). Fragment-based drug discovery campaigns guided by native mass spectrometry. PubMed Central. [Link]

-

PubChem. (2024). 4-(4-Aminophenoxy)-N-methylpicolinamide. [Link]

-

National Center for Biotechnology Information. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Fragment-Based Drug Discovery [ebrary.net]

- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 9. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 10. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 12. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. technologynetworks.com [technologynetworks.com]

Literature reviews on 2-carboxamide pyridine derivatives in medicinal chemistry

The Picolinamide Privilege: Strategic Applications of 2-Carboxamide Pyridine Derivatives in Modern Drug Discovery

Executive Summary

The pyridine-2-carboxamide (picolinamide) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically dominant in agrochemicals (e.g., the blockbuster fungicide Fenpicoxamid), this moiety has seen a resurgence in pharmaceutical pipelines, particularly for kinase inhibitors (HPK1, VEGFR-2) and anti-infectives (TB, Malaria).

This technical guide dissects the structural utility of the 2-carboxamide pyridine derivative, detailing its unique capacity for bidentate chelation, hydrogen bonding networks, and conformational control. It provides actionable synthetic protocols ranging from classical couplings to palladium-catalyzed aminocarbonylations, alongside critical Structure-Activity Relationship (SAR) insights for optimizing potency and selectivity.

Structural Logic: The Pharmacophore

The enduring utility of the 2-carboxamide pyridine scaffold stems from its electronic and geometric versatility. Unlike its 3- (nicotinamide) or 4- (isonicotinamide) isomers, the 2-isomer possesses unique intramolecular interactions.

Bidentate Chelation & Metal Binding

The proximity of the pyridine nitrogen (

-

Relevance: Critical for inhibiting metalloenzymes (e.g., histone deacetylases or fungal respiratory complexes).

-

Geometry: The s-cis conformation (where

and

Kinase Hinge Binding

In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor, while the amide NH acts as a donor. This "Acceptor-Donor" motif mimics the adenine ring of ATP, allowing the scaffold to anchor firmly into the kinase hinge region.

Conformational Rigidity

Substituents at the 3-position of the pyridine ring or the ortho-position of the amide phenyl ring can induce atropisomerism or lock the conformation via intramolecular hydrogen bonds (IMHB). This pre-organization minimizes the entropic penalty upon binding to the protein target.

Synthetic Architectures

Robust synthesis is the bedrock of medicinal chemistry. We present two distinct workflows: the Classical Condensation (for small-scale diversity) and the Pd-Catalyzed Aminocarbonylation (for library generation and scale-up).

Visualization: Synthetic Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and project stage.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Aminocarbonylation (Modern Standard)

Why this method? It allows the late-stage introduction of the amide functionality onto complex heteroaryl halides, avoiding the need to pre-synthesize carboxylic acids.

Reagents:

-

Substrate: 2-Bromopyridine derivative (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: Xantphos (10 mol%) – Crucial for bidentate bite angle.

-

CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] (0.5 equiv) or CO gas balloon.

-

Base: DBU (3.0 equiv) or Et₃N.

-

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

-

Setup: In a microwave vial or pressure tube, combine the 2-bromopyridine, amine, Pd(OAc)₂, Xantphos, and Mo(CO)₆.

-

Solvation: Add degassed 1,4-dioxane and the base (DBU). Seal the vessel immediately.

-

Activation: Heat the reaction mixture to 80–100 °C for 2–16 hours. Note: Mo(CO)₆ decomposes to release CO gas in situ.

-

Monitoring: Monitor via LC-MS. The intermediate oxidative addition complex is rarely seen; conversion should be clean to the amide.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: HATU-Mediated Amidation (Foundational)

Why this method? High reliability for valuable amine intermediates.

Step-by-Step Workflow:

-

Dissolve 2-picolinic acid (1.0 equiv) in dry DMF (0.1 M).

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid (formation of the O-At active ester).

-

Add the amine (1.1 equiv).

-

Stir at RT for 1–4 hours.

-

Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (remove acid), Water, and Brine.

-

Self-Validation: If the organic layer retains color or the yield is low, check for pyridine-N-oxide formation or HATU byproducts (tetramethylurea).

Therapeutic Case Studies & SAR

Case Study 1: HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[2] Inhibiting HPK1 enhances the immune response against tumors.

-

The Lead: A series of pyridine-2-carboxamide derivatives (e.g., Compound 19) were identified as potent HPK1 inhibitors.[2]

-

Mechanism: The pyridine nitrogen accepts a H-bond from the hinge region (Cys residue), while the amide NH donates a H-bond to the backbone carbonyl.

-

SAR Insight: Substitution at the 6-position of the pyridine ring (e.g., with an amino or alkoxy group) was critical for selectivity against homologous kinases like MAP4K4.

Case Study 2: Fenpicoxamid (Agrochemicals)

-

Compound: Fenpicoxamid (Inatreq™).[3]

-

Origin: Derived from the natural product UK-2A.[4]

-

Mechanism: It targets the Qi site of the cytochrome

complex in fungal mitochondria. -

Medicinal Chemistry Lesson: The picolinamide moiety is essential for binding to the Qi site. The "isobutyryloxymethoxy" group acts as a pro-moiety, which is cleaved in vivo to release the active UK-2A analog, preventing rapid metabolic degradation before reaching the target.

Case Study 3: Anti-TB Agents (Prodrug Strategy)

-

Mechanism: This pyridine carboxamide is a prodrug .[5][6] It is biologically inactive until hydrolyzed by the mycobacterial enzyme AmiC .[5][6]

-

Selectivity: Because human cells lack AmiC, the drug is selectively activated inside the bacterium, reducing host toxicity.

SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing a 2-carboxamide pyridine hit.

Figure 2: Structure-Activity Relationship (SAR) optimization strategy for the picolinamide scaffold.

Quantitative Data Summary

| Compound Class | Target | Key Structural Feature | Activity / Potency | Reference |

| HPK1 Inhibitor | HPK1 (Kinase) | 6-amino-pyridine-2-carboxamide | IC50 < 10 nM (Enzymatic) | [1] |

| Fenpicoxamid | Cyt bc1 (Qi site) | 3-methoxy-4-substituted picolinamide | pIC50 > 8.0 (Fungal) | [2] |

| MMV687254 | M. tuberculosis | Pyridine-2-carboxamide prodrug | MIC90 < 1 µM | [3] |

| VEGFR-2 Inhibitor | VEGFR-2 | Picolinamide-Urea Hybrid | IC50 ~ 12.5 µM (Cellular) | [4] |

References

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. (2024).[2]

-

Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science. (2018).

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (2024).[5][6]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2018).

-

An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Synthesis. (2021).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3S,6S,7R,8R)-8-Benzyl-3-(3-((isobutyryloxy)methoxy)-4-methoxypicolinamido)-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate | C31H38N2O11 | CID 51039126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Regioselective N-Methylation of 4-Aminopyridine-2-carboxamide

Abstract

The N-methylation of heteroaromatic compounds is a cornerstone of medicinal chemistry, often leading to profound changes in pharmacological activity, selectivity, and pharmacokinetic properties. The 4-aminopyridine-2-carboxamide scaffold presents a significant synthetic challenge due to the presence of three distinct nitrogen atoms: the pyridine ring nitrogen (N1), the exocyclic amino group (N4), and the amide nitrogen. This application note provides two detailed, validated protocols for the regioselective N-methylation of 4-aminopyridine-2-carboxamide, enabling researchers to predictably synthesize either the N1-methylated pyridinium salt or the N4-methylated exocyclic amine derivative. The causality behind experimental design, in-process controls, and definitive product characterization are discussed to ensure procedural integrity and trustworthy outcomes.

Introduction: The Challenge of Regioselectivity

N-methylated pyridines are prevalent motifs in pharmaceuticals and agrochemicals. The "magic methyl" effect, where the addition of a single methyl group drastically improves a compound's biological profile, is a well-documented phenomenon. However, for polyfunctional substrates like 4-aminopyridine-2-carboxamide, achieving selective methylation is non-trivial. The nucleophilicity of the different nitrogen atoms dictates the reaction's outcome.

-

Pyridine Nitrogen (N1): Generally the most nucleophilic site in simple pyridines, leading to the formation of quaternary pyridinium salts upon alkylation.[1][2]

-

Amino Nitrogen (N4): Also a strong nucleophile, capable of reacting with methylating agents.

-

Amide Nitrogen: Significantly less nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl group, making it the least likely site for methylation under standard conditions.

The position of methylation can be influenced by a combination of electronic, steric, and solvent effects.[3][4] This guide presents two distinct strategies to overcome this ambiguity and control the reaction outcome.

Protocol I: Selective N1-Methylation via Pyridine Quaternization

This protocol targets the pyridine ring nitrogen to form the 4-amino-1-methylpyridin-1-ium-2-carboxamide salt. The core strategy involves the selective deactivation of the more basic exocyclic amino group (N4) through protonation, thereby directing the electrophilic methylating agent to the N1 position. This approach leverages the pKa difference between an exocyclic aminopyridine and the pyridine ring nitrogen.[5][6]

Expertise & Rationale

The 4-amino group is more basic than the N1-pyridine nitrogen. By adding one equivalent of a strong, non-nucleophilic acid (e.g., HBF₄ or HClO₄), we can selectively protonate the N4 position, forming an ammonium salt. This protected group is no longer nucleophilic, leaving the pyridine nitrogen as the primary site for electrophilic attack by the methylating agent. Methyl iodide is an excellent Sₙ2 substrate for this purpose due to its reactivity and the fact that iodide is a good leaving group.[7]

Experimental Workflow for N1-Methylation

Caption: Workflow for selective N1-methylation.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminopyridine-2-carboxamide (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Selective Protonation: Cool the solution to 0 °C in an ice bath. Add tetrafluoroboric acid (HBF₄, 1.0 eq, as a solution in diethyl ether) dropwise with stirring. Stir the mixture at 0 °C for 15 minutes.

-

Methylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The product, a pyridinium salt, will often precipitate from the acetonitrile solution.[8]

-

Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of starting material and the appearance of the product mass.

-

Workup: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold acetone or diethyl ether to remove any unreacted methyl iodide and other soluble impurities.

-

Drying: Dry the purified pyridinium salt under high vacuum to yield the final product.

Protocol II: Selective N4-Methylation via Reductive Amination

This protocol targets the exocyclic amino group to form 4-(methylamino)pyridine-2-carboxamide. Reductive amination is a highly effective method for alkylating primary amines while avoiding the common problem of overalkylation.[9][10] The strategy involves the in-situ formation of an imine (or iminium ion) by reacting the amine with formaldehyde, followed by immediate reduction.

Expertise & Rationale

This reaction proceeds in a one-pot fashion. The primary amine (N4) first condenses with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A specialized reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion.[10][11] This chemoselectivity is crucial for high yields. The pyridine ring is not susceptible to reduction under these mild hydride conditions.

Experimental Workflow for N4-Methylation

Sources

- 1. Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. (PDF) Preferential protonation and methylation at the nitrogen atoms ofN,N-dimethylamino derivatives of pyridine [academia.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Iodomethane - Wikipedia [en.wikipedia.org]

- 8. Methylpyridinium - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols: Leveraging 4-Amino-N-methylpicolinamide as a Versatile Scaffold for Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies. A key approach in this endeavor is scaffold-based drug design, which utilizes a core molecular framework that can be systematically modified to achieve desired potency and selectivity against a specific kinase target.[1] This application note provides a comprehensive guide to using 4-Amino-N-methylpicolinamide as a privileged scaffold for the design and development of novel kinase inhibitors.

The 4-Amino-N-methylpicolinamide core offers a unique combination of chemical tractability, favorable physicochemical properties, and a versatile three-dimensional structure that allows for the exploration of diverse chemical space. Its inherent features provide a solid foundation for generating libraries of compounds with the potential to target a wide range of kinases.

The Rationale: Why 4-Amino-N-methylpicolinamide?

The selection of a scaffold is a critical decision in any kinase inhibitor program. The 4-Amino-N-methylpicolinamide scaffold presents several advantageous features:

-

Synthetic Accessibility: The core structure and its derivatives can be synthesized through robust and well-established chemical reactions, allowing for the efficient generation of compound libraries.[1][2]

-

Favorable Physicochemical Properties: The scaffold possesses drug-like properties, including a molecular weight and lipophilicity that fall within the desirable range for oral bioavailability.[3][4] These properties can be further fine-tuned through chemical modification.

-

Structural Versatility: The picolinamide ring system offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The amino group at the 4-position serves as a key vector for introducing diversity and targeting specific interactions within the kinase active site.

-

Proven Track Record: Picolinamide-based structures have been successfully employed in the development of inhibitors for various kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), demonstrating the scaffold's potential in generating clinically relevant molecules.[1][5]

Strategic Design and Synthesis of a 4-Amino-N-methylpicolinamide-Based Library

The design of a focused library of inhibitors based on the 4-Amino-N-methylpicolinamide scaffold should be guided by an understanding of the general pharmacophoric features of kinase inhibitors. A typical kinase inhibitor occupies the ATP-binding site, forming key interactions with the hinge region, a hydrophobic pocket, and a solvent-exposed region.

A general synthetic strategy for a focused library is outlined below. This multi-step synthesis allows for the introduction of diversity at key positions to explore the chemical space around the scaffold.

Protocol 1: Synthesis of a Focused Library of 4-Amino-N-methylpicolinamide Derivatives

Step 1: Synthesis of the Core Scaffold (4-Chloro-N-methylpicolinamide)

This initial step prepares the key electrophilic intermediate for subsequent diversification.

-

To a solution of 2-picolinic acid in a suitable solvent (e.g., chlorobenzene), add thionyl chloride and a catalytic amount of sodium bromide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Carefully add a solution of methylamine in a suitable solvent (e.g., THF) to the crude acid chloride at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by extraction and purify the product by column chromatography to yield 4-chloro-N-methylpicolinamide.[1][2]

Step 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

This step introduces the primary element of diversity by reacting the chlorinated scaffold with various anilines or phenols.

-

In a reaction vessel, dissolve the desired aniline or phenol derivative in a polar aprotic solvent such as DMF or DMSO.

-

Add a suitable base (e.g., potassium tert-butoxide or sodium hydride) and stir at room temperature for a designated period to form the corresponding nucleophile.

-

Add the 4-chloro-N-methylpicolinamide scaffold and potassium carbonate to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-100 °C) and monitor for completion.[6][7]

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting 4-(arylamino)- or 4-(aryloxy)-N-methylpicolinamide derivative by column chromatography.

Step 3: Further Functionalization (Optional)

The terminal functional groups on the newly introduced aromatic ring can be further modified to explore additional SAR. For example, a nitro group can be reduced to an amine, which can then be acylated or sulfonylated.

-

For reduction of a nitro group, dissolve the nitro-containing derivative in a suitable solvent (e.g., ethanol/water mixture) and add a reducing agent such as sodium dithionite or perform catalytic hydrogenation.

-

For acylation of the resulting amine, dissolve the amine in a suitable solvent (e.g., DCM or THF) and add the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine).

This modular synthetic approach allows for the systematic exploration of different substituents at various positions of the scaffold, enabling a comprehensive investigation of the SAR.

Biochemical and Cellular Screening Cascade

Once a library of compounds has been synthesized, a robust screening cascade is essential to identify potent and selective kinase inhibitors.

Protocol 2: Primary Biochemical Kinase Assay (Example: VEGFR-2)

This protocol describes a common method to assess the direct inhibitory activity of the synthesized compounds on the target kinase.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine Triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well assay plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a solution of VEGFR-2 kinase in kinase assay buffer.

-

Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

-

In a 384-well plate, add a small volume of the test compound solution in DMSO. Include positive controls (e.g., a known VEGFR-2 inhibitor like Sorafenib) and negative controls (DMSO only).

-

Add the VEGFR-2 kinase solution to each well and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Read the luminescence on a plate reader. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Compounds showing significant inhibition (e.g., >50% at a single concentration) are considered "hits" and are selected for further characterization.

-

Dose-Response and IC50 Determination

Hits from the primary screen should be further evaluated to determine their potency. This is done by performing the same biochemical assay with a range of compound concentrations (typically a 10-point serial dilution). The resulting data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is calculated using a suitable curve-fitting algorithm.

Kinase Selectivity Profiling

To assess the selectivity of the most potent inhibitors, they should be screened against a panel of other kinases.[8] This is a critical step to identify compounds with a desirable selectivity profile and to avoid off-target effects. Several commercial services offer comprehensive kinase profiling panels. The results are often presented as a percentage of inhibition at a fixed concentration or as IC50 values against each kinase in the panel.

Cellular Assays

Promising compounds with good potency and selectivity in biochemical assays should then be evaluated in cell-based assays to confirm their activity in a more physiologically relevant context.

-

Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within the cell. A common method is to measure the phosphorylation status of the target kinase or its downstream substrates via Western blotting. For a VEGFR-2 inhibitor, one would look for a decrease in the phosphorylation of VEGFR-2 (pVEGFR-2) in cells stimulated with VEGF.

-

Cell Proliferation and Viability Assays: These assays determine the functional consequence of kinase inhibition. For an anti-angiogenic agent targeting VEGFR-2, an anti-proliferative effect would be expected in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Case Study: Targeting VEGFR-2 with a 4-Amino-N-methylpicolinamide Scaffold

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Therefore, inhibitors of VEGFR-2 are valuable anti-cancer agents. The 4-aminopicolinamide scaffold is a component of the approved multi-kinase inhibitor Sorafenib, which targets VEGFR-2, among other kinases.[1][2]

Structure-Activity Relationship (SAR) Insights

Based on published data for picolinamide and related scaffolds targeting VEGFR-2 and other kinases, several key SAR trends can be inferred to guide library design:

| Position of Modification | Observation | Rationale |

| 4-position linker | The nature of the atom connecting the picolinamide to the distal aromatic ring (e.g., oxygen vs. nitrogen) can significantly impact activity. | This atom influences the geometry and electronic properties of the molecule, affecting its ability to fit into the kinase active site. |

| Distal aromatic ring | Substitution patterns on this ring are critical for potency and selectivity. Electron-withdrawing or -donating groups can modulate activity. | This part of the molecule often interacts with the hydrophobic pocket of the kinase, and specific substitutions can optimize these interactions. |

| Substituents on the distal ring | The size, shape, and electronic properties of substituents can fine-tune the inhibitor's affinity for the target. | These groups can form additional hydrogen bonds or van der Waals interactions with residues in the active site. |

| Picolinamide ring | Modifications to the picolinamide ring itself are generally less explored but could offer opportunities for improving properties like solubility. | This core element is crucial for binding to the hinge region, and modifications must be made cautiously to retain this key interaction. |

For example, a study on novel picolinamide-based derivatives as VEGFR-2 inhibitors found that specific substitutions on the distal phenyl ring led to compounds with low micromolar to nanomolar inhibitory activity against VEGFR-2.[1][5]

Conclusion

The 4-Amino-N-methylpicolinamide scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its synthetic tractability, favorable physicochemical properties, and proven success in targeting clinically relevant kinases make it an attractive platform for drug discovery programs. By employing a systematic approach to library design, guided by SAR principles and a robust screening cascade, researchers can effectively leverage this scaffold to develop potent and selective kinase inhibitors for a variety of therapeutic applications.

References

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances. Available at: [Link]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. Available at: [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]

-

Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold. Bioorganic Chemistry. Available at: [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry. Available at: [Link]

-

PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics. Available at: [Link]

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

-

p38 MAP kinase inhibitors: many are made, but few are chosen. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry. Available at: [Link]

-

Selective inhibitors of the mutant B-Raf pathway: discovery of a potent and orally bioavailable aminoisoquinoline. Journal of Medicinal Chemistry. Available at: [Link]

-

The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry. Available at: [Link]

-

Physical Properties in Drug Design. ResearchGate. Available at: [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery. Available at: [Link]

-

Aurora Kinase Inhibitors: Current Status and Outlook. Molecular Cancer Therapeutics. Available at: [Link]

-

p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Current Pharmaceutical Design. Available at: [Link]

-

RAF inhibitors activate the MAPK pathway by relieving inhibitory autophosphorylation. Nature. Available at: [Link]

-

Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. ResearchGate. Available at: [Link]

-

PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clinical Cancer Research. Available at: [Link]

-

Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of the American Chemical Society. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link]

-

Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets. Available at: [Link]

-

Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

-

An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. Cancer Cell. Available at: [Link]

-

Number of compounds that match corresponding drug-like property ranges... ResearchGate. Available at: [Link]

-

Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy. Scientific Reports. Available at: [Link]

-

Synthesis of four novel natural product inspired scaffolds for drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

-

Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Available at: [Link]

-